molecular formula C20H19N3O4S B11105237 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11105237
M. Wt: 397.4 g/mol
InChI Key: UTMIWRDYUSIGBX-UHFFFAOYSA-N
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Description

4-{[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]AMINO}-N-(2-PYRIDINYL)BENZENESULFONAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinyl group, and a benzenesulfonamide moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]AMINO}-N-(2-PYRIDINYL)BENZENESULFONAMIDE typically involves a multi-step process. The initial step often includes the formation of the dimethoxyphenylmethylene intermediate, which is then reacted with an aminopyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]AMINO}-N-(2-PYRIDINYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridinyl and benzenesulfonamide sites.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]AMINO}-N-(2-PYRIDINYL)BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]AMINO}-N-(2-PYRIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest involvement in key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]AMINO}-N-(2-PYRIDINYL)BENZENESULFONAMIDE shares structural similarities with other sulfonamide derivatives, such as sulfanilamide and sulfamethoxazole.
  • Dimethoxyphenyl derivatives: Compounds like 2,3-dimethoxybenzaldehyde and 2,3-dimethoxyphenethylamine.

Uniqueness

What sets 4-{[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]AMINO}-N-(2-PYRIDINYL)BENZENESULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in research.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

4-[(2,3-dimethoxyphenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H19N3O4S/c1-26-18-7-5-6-15(20(18)27-2)14-22-16-9-11-17(12-10-16)28(24,25)23-19-8-3-4-13-21-19/h3-14H,1-2H3,(H,21,23)

InChI Key

UTMIWRDYUSIGBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3

Origin of Product

United States

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